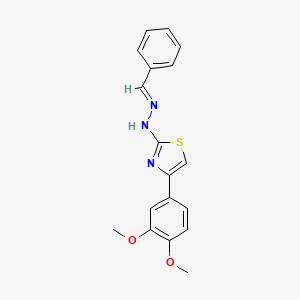
Benzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Benzaldéhyde (4-(3,4-diméthoxyphényl)-1,3-thiazol-2-YL)hydrazone est un composé organique complexe doté d'une structure unique qui combine des groupes benzaldéhyde, diméthoxyphényl, thiazole et hydrazone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Benzaldéhyde (4-(3,4-diméthoxyphényl)-1,3-thiazol-2-YL)hydrazone implique généralement une réaction de condensation entre des dérivés de benzaldéhyde et des hydrazones à base de thiazole. La réaction est généralement réalisée en présence d'un catalyseur acide sous conditions de reflux pour faciliter la formation de la liaison hydrazone .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, mais elles impliquent probablement des voies de synthèse similaires à celles utilisées en laboratoire, adaptées pour des quantités plus importantes. L'utilisation de réacteurs à écoulement continu et des conditions réactionnelles optimisées peut améliorer l'efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le Benzaldéhyde (4-(3,4-diméthoxyphényl)-1,3-thiazol-2-YL)hydrazone subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oximes correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe hydrazone en amines ou d'autres formes réduites.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les agents nitrants ou les agents sulfonants peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oximes, tandis que la réduction peut produire des amines.
Applications de la recherche scientifique
Le Benzaldéhyde (4-(3,4-diméthoxyphényl)-1,3-thiazol-2-YL)hydrazone a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Médecine : La recherche se poursuit pour explorer son potentiel en tant qu'agent thérapeutique, en particulier dans le traitement de certaines maladies.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du Benzaldéhyde (4-(3,4-diméthoxyphényl)-1,3-thiazol-2-YL)hydrazone implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe hydrazone peut former des complexes stables avec les ions métalliques, ce qui peut influencer divers processus biochimiques. De plus, les cycles aromatiques et la partie thiazole peuvent interagir avec les macromolécules biologiques, affectant leur fonction et leur activité .
Applications De Recherche Scientifique
Benzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the aromatic rings and thiazole moiety can interact with biological macromolecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Composés similaires
Benzaldéhyde, 3,4-diméthoxy- : Ce composé partage le groupe diméthoxyphényl mais n'a pas les groupes thiazole et hydrazone.
Benzaldéhyde, 4-hydroxy-3,5-diméthoxy- : Structure similaire, mais contient un groupe hydroxyle au lieu des groupes thiazole et hydrazone.
Unicité
Le Benzaldéhyde (4-(3,4-diméthoxyphényl)-1,3-thiazol-2-YL)hydrazone est unique en raison de la présence des groupes thiazole et hydrazone, qui confèrent des propriétés chimiques et biologiques distinctes. Ces groupes permettent au composé de participer à une plus large gamme de réactions et d'interactions par rapport à ses analogues plus simples.
Propriétés
Formule moléculaire |
C18H17N3O2S |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
N-[(E)-benzylideneamino]-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17N3O2S/c1-22-16-9-8-14(10-17(16)23-2)15-12-24-18(20-15)21-19-11-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,21)/b19-11+ |
Clé InChI |
WSLLLCSESSLPAJ-YBFXNURJSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=CC=C3)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]-](/img/structure/B11707766.png)
![(5E)-5-{[5-(4-iodophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707770.png)
![(2Z)-2-[(2,4-dichlorophenyl)methylene]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B11707782.png)
![(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium](/img/structure/B11707785.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(benzylamino)benzohydrazide](/img/structure/B11707793.png)
![[(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11707801.png)
![3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11707807.png)
![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11707810.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707813.png)
![N-(3-Methylphenyl)-1-{N'-[(3E)-2-oxo-1-[(phenylcarbamoyl)methyl]-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11707824.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707830.png)

